N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15199378
InChI: InChI=1S/C21H26N4/c1-14-9-11-17(12-10-14)20-16(3)21-22-15(2)13-19(25(21)24-20)23-18-7-5-4-6-8-18/h9-13,18,23H,4-8H2,1-3H3
SMILES:
Molecular Formula: C21H26N4
Molecular Weight: 334.5 g/mol

N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC15199378

Molecular Formula: C21H26N4

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C21H26N4
Molecular Weight 334.5 g/mol
IUPAC Name N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C21H26N4/c1-14-9-11-17(12-10-14)20-16(3)21-22-15(2)13-19(25(21)24-20)23-18-7-5-4-6-8-18/h9-13,18,23H,4-8H2,1-3H3
Standard InChI Key CRJXAOVHTRWUCR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4CCCCC4

Introduction

N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo-pyrimidine class, known for its diverse biological activities. This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a cyclohexyl group and two methyl groups at the 3 and 5 positions, as well as a para-methylphenyl group at the 2 position. The unique arrangement of these substituents contributes to its potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic synthesis techniques. Common steps may include condensation reactions, cyclization, and substitution reactions, each requiring careful optimization to ensure high yields and purity of the final product. The chemical reactivity of this compound can be explored through reactions typical for pyrazolo-pyrimidine derivatives, such as alkylation, acylation, and nucleophilic substitution, which can enhance its biological properties or synthesize analogs.

Potential Applications and Biological Activities

Pyrazolo-pyrimidines, including N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, are of interest in medicinal chemistry due to their potential therapeutic applications. These compounds have been studied for their anti-inflammatory, analgesic, and anticancer properties. Interaction studies involving this compound would focus on its binding affinity to various biological targets such as enzymes or receptors, using techniques like fluorescence spectroscopy and surface plasmon resonance.

Comparison with Similar Compounds

Several compounds share structural similarities with N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine. For example:

Compound NameMolecular FormulaKey Features
N-cyclohexyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amineContains trifluoromethyl group; potential for enhanced lipophilicity
N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amineSimilar structure but different phenyl substitution; may exhibit different biological properties
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo(3,4-d)pyrimidin-4-aminesDifferent core structure; used in various biological assays

These compounds highlight the diversity within the pyrazolo-pyrimidine class and underscore the uniqueness of N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine in terms of its specific substitutions and potential applications.

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